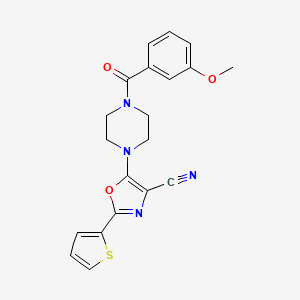
5-(4-(3-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(4-(3-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(4-(3-Methoxybenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining a piperazine ring, thiophene, and oxazole functionalities, which may interact with various biological targets, making it a candidate for drug discovery and development.
Chemical Structure and Properties
The molecular formula of this compound is C19H19N3O3S, with a molecular weight of approximately 373.44 g/mol. Its structure includes:
- Piperazine ring : Known for enhancing pharmacokinetic properties.
- Oxazole and thiophene rings : Contribute to the compound's stability and reactivity.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes, receptors, or ion channels. The piperazine moiety may facilitate binding to target proteins, while the oxazole and thiophene rings enhance the compound's overall activity.
Antimicrobial Activity
Recent studies have indicated that oxazole derivatives exhibit significant antimicrobial properties. For instance, similar compounds have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results. A comparative study showed that derivatives with oxazole scaffolds had minimum inhibitory concentrations (MICs) ranging from 0.8 µg/ml to 3.2 µg/ml against different pathogens (Table 1) .
| Compound | MIC (µg/ml) | Target Pathogen |
|---|---|---|
| 11 | 1.6 | Candida albicans |
| 12 | 0.8 | Candida tropicalis |
| Reference | 10 | Ampicillin |
Antitumor Activity
The structural features of this compound suggest potential antitumor activity. Piperazine derivatives have been linked to the modulation of cancer cell proliferation and apoptosis. Research indicates that similar compounds can inhibit specific kinases involved in cancer progression, leading to reduced tumor growth in animal models .
Neuropharmacological Effects
The piperazine ring is commonly associated with neuropharmacological activities, including anxiolytic and antidepressant effects. Compounds containing piperazine have been shown to modulate serotonin receptors, which are crucial in mood regulation .
Case Studies
- Antimicrobial Study : A series of oxazole derivatives were synthesized and evaluated for their antimicrobial potential against S. aureus, E. coli, and fungal strains like Candida albicans. The study highlighted that certain modifications in the oxazole structure significantly enhanced antimicrobial activity .
- Antitumor Research : In a preclinical study, an analog of this compound was tested for its efficacy in inhibiting tumor growth in xenograft models. Results indicated a notable decrease in tumor size compared to control groups, suggesting potential for further development as an anticancer agent .
Eigenschaften
IUPAC Name |
5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-26-15-5-2-4-14(12-15)19(25)23-7-9-24(10-8-23)20-16(13-21)22-18(27-20)17-6-3-11-28-17/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBVMXUHESHERA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CS4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














